molecular formula C9H7N3 B596790 5-Ethynyl-1H-indazol-3-amine CAS No. 1245645-87-7

5-Ethynyl-1H-indazol-3-amine

Cat. No.: B596790
CAS No.: 1245645-87-7
M. Wt: 157.176
InChI Key: GALPQUFNPKFBOR-UHFFFAOYSA-N
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Description

5-Ethynyl-1H-indazol-3-amine is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. Its structure incorporates key pharmacophoric features, including the 1H-indazol-3-amine moiety known to act as an effective hinge-binding fragment in kinase inhibitors . Research has identified this specific compound as a novel lead structure for developing inhibitors targeting the PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in human cancers . Studies on the closely related 3-ethynylindazole chemotype have demonstrated potent activity, exhibiting low micromolar inhibition against critical kinases such as PI3Kα, PDK1, and mTOR in biochemical assays . Furthermore, these analogs have shown promising anti-proliferative effects in cell-based assays against various human cancer cell lines, including prostate (PC-3), breast (MDA-MB-231, MCF7), and cervical (Hela) cancers . The ethynyl group at the 5-position provides a synthetic handle for further functionalization via click chemistry, facilitating the exploration of structure-activity relationships and the development of more potent or selective analogs . This compound is presented for research purposes as a valuable template for deriving novel selective or multi-kinase inhibitors. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynyl-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-2-6-3-4-8-7(5-6)9(10)12-11-8/h1,3-5H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALPQUFNPKFBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700110
Record name 5-Ethynyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245645-87-7
Record name 5-Ethynyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies on 5 Ethynyl 1h Indazol 3 Amine and Its Analogs

Elucidation of Key Structural Features Influencing Biological Activity

SAR studies have successfully identified several key structural components of the 5-ethynyl-1H-indazol-3-amine scaffold that are critical for its biological activity. These include the 5-ethynyl group, the 3-amine functionality, and various substituents on the indazole core.

The ethynyl (B1212043) group at the C-5 position of the indazole ring plays a multifaceted role in molecular recognition and biological activity. This group, with its linear triple bond, extends the aromatic conjugation of the indazole system. This extension can influence the molecule's electronic properties and its ability to participate in π-stacking interactions with aromatic residues in a target protein's binding site. ucm.es

Furthermore, the ethynyl group can act as a reactive handle. It has the potential to form covalent bonds with nucleophilic residues, such as cysteine, within the active site of an enzyme, leading to irreversible inhibition. In the context of kinase inhibition, the rigid, linear geometry of the ethynyl moiety can provide a specific conformational restraint, orienting the molecule optimally within the ATP-binding pocket. researchgate.net For instance, studies on 3-ethynyl-1H-indazoles as inhibitors of the PI3K signaling pathway have shown that this group is crucial for activity, with some compounds exhibiting low micromolar inhibition of key kinases like PI3K, PDK1, and mTOR. researchgate.netnih.gov

The 3-amine group is a cornerstone of the biological activity of this indazole series, frequently serving as a critical "hinge-binding" fragment. mdpi.comnih.gov In many kinase inhibitors, this amino group forms crucial hydrogen bond interactions with the backbone amide residues of the kinase hinge region, a key area for ATP binding. ucm.esacs.org

For example, in the development of ULK1 inhibitors, the addition of an amino group at the 3-position of the indazole core was predicted to form a new hydrogen bond with the carbonyl of Cys95 in the ATP binding domain, a prediction confirmed by a significant increase in inhibitory potency. ucm.es Similarly, investigations into inhibitors of FLT3, PDGFRα, and Kit have shown that modifications to the 3-amino group directly impact potency and selectivity, as this group is predicted to interact directly with the kinase hinge. nih.gov The demonstrated importance of the 1H-indazole-3-amine structure in marketed drugs like Linifanib further underscores its role as an effective hinge-binding element. nih.gov

The substitution pattern on both the benzene (B151609) and pyrazole (B372694) portions of the indazole core significantly modulates the biological activity of these compounds. The introduction of various groups can affect potency, selectivity, and pharmacokinetic properties.

Aromatic ring substitutions at the C-5 position have been a particular focus for discovering highly active and selective inhibitors. mdpi.com By using methods like the Suzuki coupling, various substituted aromatic groups can be introduced, allowing for the exploration of additional interactions with target kinases. mdpi.comnih.gov A study on the anti-proliferative activity of C-5 substituted indazole derivatives against the Hep-G2 cancer cell line revealed a clear trend, highlighting the importance of fluorine substituents. mdpi.com

Table 1: Effect of C-5 Substituents on Anti-proliferative Activity in Hep-G2 Cells

Rank R¹ Substituent at C-5 Relative Activity Trend
1 3,5-difluoro Most Active
2 4-fluoro
3 3-fluoro
4 4-trifluoromethoxy Least Active

Data sourced from a study on 1H-indazole-3-amine derivatives, indicating the importance of interposition fluorine for antitumor activity. mdpi.com

Substitutions at other positions are also critical. In the development of CCR4 antagonists, it was found that methoxy- or hydroxyl-containing groups were the most potent substituents at the C4-position. Conversely, only small groups were tolerated at positions C5, C6, or C7, with C6-substituted analogs being preferred. acs.org This demonstrates that the impact of a substituent is highly dependent on its specific location on the indazole core.

Significance of the 3-Amine Functionality in Target Interactions

Investigation of Positional Isomerism and Stereochemical Effects on Activity

The three-dimensional arrangement of atoms (stereochemistry) and the position of functional groups (positional isomerism) can have a profound effect on the biological activity of indazole derivatives.

Stereochemistry is particularly important when a chiral center is present in the molecule. In a study of indazole-3-carboxamide synthetic cannabinoid receptor agonists, the (S)-enantiomers were found to be substantially more potent than their (R)-enantiomer counterparts. For one compound, AMB-FUBINACA, the (S)-enantiomer was over six times more potent, while for a closely related analog, AB-FUBINACA, the (S)-enantiomer was more than 100 times as potent as the (R)-enantiomer. frontiersin.org This dramatic difference highlights the high degree of stereospecificity required for receptor binding.

Positional isomerism also plays a key role. The relative positions of key functional groups dictate how the molecule can orient itself within a binding pocket. In a series of 3-ethynyl-1H-indazoles, an isomer where the ethynyl-indazole moiety was linked to an aniline (B41778) group showed that the amino group on the phenyl ring could engage in hydrogen bonding with the kinase hinge, resulting in low micromolar inhibition. nih.gov This shows that even if the primary hinge-binding group is altered, other parts of the molecule can compensate if positioned correctly.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To better understand and predict the biological activity of indazole derivatives, computational QSAR modeling is frequently employed. These models create a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities.

Both 2D and 3D QSAR models have been successfully developed for indazole derivatives, providing valuable insights for the design of new, more potent compounds. researchgate.net

2D QSAR models correlate biological activity with physicochemical descriptors calculated from the 2D structure, such as lipophilicity (SlogP), hydrogen bond counts, and other topological indices. innovareacademics.ininnovareacademics.in For a series of indazole derivatives designed as Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model was generated with a high correlation coefficient (r²) of 0.9512 and strong predictive power, indicating a robust relationship between the chosen descriptors and the observed activity. researchgate.net

3D QSAR models take the analysis a step further by considering the three-dimensional properties of the molecules, such as their shape (steric fields) and electronic properties (electrostatic fields). These models require the alignment of the set of molecules being studied. For the same series of TTK inhibitors, a 3D-QSAR model yielded a high internal cross-validation coefficient (q²) of 0.9132, with steric descriptors being identified as crucial for governing anticancer activity. researchgate.net Similarly, a 3D-QSAR study on 5-substituted-1H-indazole derivatives as GSK-3β inhibitors found that electrostatic potential and hydrophobicity were key determining factors for activity. innovareacademics.ininnovareacademics.in

Table 2: Examples of QSAR Models for Indazole Derivatives

QSAR Type Target Key Findings/Model Statistics Reference(s)
2D-QSAR TTK r² = 0.9512, pred_r² = 0.8661. High predictive accuracy. researchgate.net
3D-QSAR TTK q² = 0.9132. Steric descriptors are critical for activity. researchgate.net
3D-QSAR GSK-3β Identified electrostatic and hydrophobic fields as important descriptors for activity. innovareacademics.ininnovareacademics.in

These predictive models serve as powerful tools in drug discovery, allowing researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. researchgate.net

Identification of Physicochemical Descriptors and Their Correlation with Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. In the context of this compound and its analogs, Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in identifying key molecular descriptors that govern their therapeutic effects. frontiersin.orgfrontiersin.org These descriptors, which are numerical representations of the chemical characteristics of the compounds, help in establishing a correlation between the chemical structure and biological activity. frontiersin.org

Several physicochemical parameters are commonly evaluated in QSAR studies of drug candidates. These include lipophilicity (logP), electronic effects (such as Hammett constants), and steric factors (like molar refractivity). frontiersin.orgnih.gov For instance, the lipophilicity of a molecule, which describes its ability to partition between a lipid and an aqueous phase, can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties. frontiersin.org

In the case of indazole derivatives, research has shown that modifications to the core structure can lead to significant changes in activity. For example, the introduction of different substituents can alter the electronic and steric properties of the molecule, thereby affecting its interaction with the target receptor. acs.orgnih.gov Structure-activity relationship studies on various indazole analogs have highlighted the importance of specific substitutions at different positions of the indazole ring for optimal activity. acs.org

A crucial aspect of SAR studies is the systematic modification of the lead compound, this compound, to create a library of analogs. These analogs are then tested for their biological activity, and the results are analyzed to identify trends and establish a relationship between the structural modifications and the observed activity. This process allows researchers to understand which parts of the molecule are essential for its biological function and how they can be modified to enhance potency and selectivity.

The following table presents key physicochemical descriptors for this compound and its parent compound, 1H-Indazol-3-amine, which are often considered in SAR studies.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compoundC9H7N3157.171.722
1H-Indazol-3-amineC7H7N3133.15 nih.gov1.2 nih.gov22
5-Ethynyl-1H-pyrazol-3-amineC5H5N3107.11 nih.gov0.1 nih.gov22

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govdergipark.org.tr This model serves as a template for the design of new ligands with improved potency and selectivity. nih.gov A pharmacophore typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. ugm.ac.idfrontiersin.org

For this compound and its analogs, pharmacophore modeling can be employed to understand their interaction with their biological target at a molecular level. By analyzing the common structural features among a series of active indazole derivatives, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. dergipark.org.trschrodinger.com

The development of a pharmacophore model can be either ligand-based or structure-based. dergipark.org.tr In a ligand-based approach, the model is derived from a set of known active compounds, particularly when the three-dimensional structure of the biological target is unknown. dergipark.org.tr Conversely, a structure-based approach utilizes the known crystal structure of the target protein in complex with a ligand to define the key interaction points.

In the context of indazole derivatives, which have shown activity against various targets, including kinases, pharmacophore models have been developed to guide the design of new inhibitors. ppm.edu.ploncotarget.com For instance, a pharmacophore model for a particular kinase would highlight the necessary hydrogen bonding interactions, hydrophobic pockets, and aromatic stacking that a ligand must satisfy to bind effectively. The ethynyl group of this compound, for example, could be a key feature in a pharmacophore model, potentially interacting with a specific region of the target's active site.

The table below illustrates a hypothetical pharmacophore model for a kinase inhibitor based on the general features of indazole-based compounds.

Pharmacophore FeatureDescriptionPotential Corresponding Group on this compound
Hydrogen Bond DonorA group capable of donating a hydrogen atom to form a hydrogen bond.Amine group (-NH2), Indazole N-H
Hydrogen Bond AcceptorAn atom with a lone pair of electrons that can accept a hydrogen bond.Nitrogen atoms in the indazole ring
Aromatic RingA planar, cyclic, conjugated system that can engage in π-stacking interactions.Indazole ring system
Hydrophobic FeatureA nonpolar group that can interact with hydrophobic pockets in the target protein.Ethynyl group (-C≡CH)

The successful application of pharmacophore modeling can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources. nih.govdergipark.org.tr

Computational and Theoretical Investigations of 5 Ethynyl 1h Indazol 3 Amine Molecular Interactions

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a ligand, such as 5-Ethynyl-1H-indazol-3-amine, to a receptor protein.

Molecular docking simulations have been instrumental in elucidating the binding modes of indazole derivatives, including those with ethynyl (B1212043) substitutions, within the active sites of various protein kinases. For instance, studies on related 3-ethynyl-1H-indazoles have shown their potential to inhibit key components of the PI3K signaling pathway, such as PI3K, PDK1, and mTOR kinases. nih.gov Docking studies of a lead compound from this series into the ATP-binding site of the PI3Kα (H1047R) mutant revealed that the molecule inserts deeply into the binding pocket. nih.gov This positioning allows for specific interactions that are crucial for its inhibitory activity. The binding affinity, often quantified by scoring functions that estimate the free energy of binding, helps in ranking potential drug candidates. For example, a diarylamide 3-aminoindazole derivative, compound 5 , demonstrated the lowest binding energy and good inhibitory efficacy against BCR-ABL kinase, suggesting a tight interaction. semanticscholar.org The binding affinity can be influenced by various factors, including the conformational flexibility of the ligand and the presence of specific functional groups that can engage in favorable interactions with the receptor. plos.org

Table 1: Predicted Binding Affinities of Indazole Derivatives with Receptor Proteins
Compound ClassTarget ProteinPredicted Binding Affinity/ObservationReference
3-Ethynyl-1H-indazolesPI3KαLow micromolar inhibition nih.gov
Diarylamide 3-aminoindazolesBCR-ABL KinaseLowest binding energy among tested indazoles semanticscholar.org
4-amino substituted 1H-pyrazolo [3,4-d] pyrimidinesc-Src and c-Abl kinasesLow affinity for multi-targeted binding plos.org

The stability of the ligand-receptor complex is governed by a network of non-covalent interactions. Hydrogen bonds and hydrophobic contacts are among the most critical interactions that determine the binding specificity and affinity. plos.org In the case of a 3-ethynyl-1H-indazole derivative docked into PI3Kα, the N-2 atom of the indazole ring was predicted to form hydrogen bonds with the hydroxyl group of Tyr836. nih.gov Furthermore, the indazole moiety is stabilized by hydrogen bond contacts between the NH-1 and the N-2 of the heterocycle with the backbone carbonyl of Asp810 and the backbone NH of Asp933, respectively. nih.gov

Prediction of Binding Modes and Affinities with Receptor Proteins

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and conformational changes over time.

MD simulations can be used to validate the binding poses obtained from molecular docking and to assess the stability of the ligand within the binding pocket. By simulating the movement of atoms over a period of time, researchers can observe whether the key interactions identified in docking are maintained. For instance, MD simulations of a diarylamide 3-aminoindazole inhibitor, compound 5 , bound to both wild-type and mutant BCR-ABL kinase showed that the indazole ring maintained a very stable binding. semanticscholar.org The simulations also revealed that the main binding distance between the compound and the wild-type protein was shorter than with the mutant, suggesting a tighter and more stable interaction with the former. semanticscholar.org Such analyses are crucial for understanding the structural basis of inhibitor potency and selectivity.

MD simulations can also shed light on the conformational dynamics of both the ligand and the protein upon binding. The concept of "induced fit" suggests that the binding of a ligand can induce conformational changes in the receptor to achieve a more complementary and stable complex. MD simulations can capture these dynamic changes, providing a more accurate picture of the binding event than static docking models. While specific MD studies on this compound are not extensively detailed in the provided context, the general application of this technique to similar kinase inhibitors has been crucial in understanding their mechanism of action.

Analysis of Ligand Stability within Binding Pockets

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. researchgate.net These methods provide insights into the molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding a molecule's chemical behavior. researchgate.net

For indazole systems, computational studies have been used to determine the relative stability of different tautomeric forms, with the 1H-indazole tautomer generally being the most stable. The electronic properties, such as chemical hardness and potential, can be calculated to provide a quantitative measure of molecular reactivity and stability. The ethynyl group at the 5-position significantly influences the electronic characteristics of the indazole ring through π-conjugation, affecting the molecular orbital distribution and energy levels. This extended conjugation is important for the molecule's photophysical properties and its potential use in electronic materials. Furthermore, condensed Fukui functions can be calculated to identify the most reactive sites within the molecule, which is valuable for predicting its chemical reactivity in various reactions.

Virtual Screening and De Novo Design Methodologies Utilizing Indazole Scaffolds

The indazole core, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a privileged scaffold in medicinal chemistry. samipubco.com Its structural attributes, including the ability to act as both a hydrogen bond donor and acceptor, make it particularly suitable for forming key interactions with biological targets, especially protein kinases. pharmablock.com While specific computational studies focusing exclusively on this compound are not extensively detailed in the public domain, the broader indazole framework is a frequent subject of computational and theoretical investigations, including virtual screening and de novo design. The 3-amino group is a known effective hinge-binding fragment, and the 5-ethynyl group offers a reactive handle for further chemical exploration, making the parent compound an interesting candidate for such design strategies. mdpi.com

Virtual Screening Applications

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. acs.org The indazole scaffold is frequently used as a query for both ligand-based and structure-based virtual screening campaigns to discover novel inhibitors for a wide range of protein targets.

In structure-based VS, the three-dimensional structure of the target protein is used to dock and score compounds from a virtual library. This method has been successfully applied to identify indazole-based inhibitors for targets such as vascular endothelial growth factor receptor 2 (VEGFR-2), Aurora kinases, and cyclooxygenase-2 (COX-2). researchgate.netnih.govnih.gov For instance, a study targeting VEGFR-2 used the FDA-approved indazole-containing drug Axitinib as a reference to screen the PubChem library, leading to the identification of novel compounds with high predicted binding affinities. nih.gov Similarly, researchers have screened hundreds of thousands of compounds from commercial databases to discover novel indazole scaffolds as inhibitors for the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease. mdpi.com These large-scale screenings often employ filters, such as Lipinski's "Rule of Five," to select for molecules with drug-like physicochemical properties before the docking process. nih.govmdpi.com

Ligand-based VS, conversely, relies on the knowledge of known active molecules to identify new ones with similar properties, even without a known 3D structure of the target. Pharmacophore models derived from known indazole-based inhibitors can be used as 3D queries to search chemical databases for compounds with different core structures but similar interaction features. medsci.orgugm.ac.id

The following table summarizes representative findings from virtual screening studies involving indazole scaffolds.

Table 1: Examples of Virtual Screening Studies with Indazole Scaffolds

Target Protein Screening Method Library Screened Key Findings & Results Reference(s)
VEGFR-2 Structure-Based VS (Molecular Docking) PubChem Database Identified hits with binding affinities ranging from -12.34 to -14.08 kcal/mol, showing interactions similar to Axitinib. nih.gov
LRRK2 (G2019S) Structure-Based VS ~360,000 compounds (InterBioScreen) Identified novel inhibitors with biochemical potencies in the submicromolar to low micromolar range. mdpi.com
CYP51 (antifungal) Structure-Based VS Not Specified Identified 17 indazole-based candidates; lead compound 1aa showed a minimum inhibitory concentration (MIC) of 128 µg/mL. researchgate.net
COX-2 Structure-Based VS (Molecular Docking) Newly designed 1H-indazole analogs Compounds with difluorophenyl and para-toulene groups showed significant binding energies of -9.11 and -8.80 kcal/mol, respectively. researchgate.netscispace.com

| ULK1 | In Silico High-Throughput Screen | 14,400 compounds (Maybridge Hitfinder) | Identified hit SR-17398 with an IC₅₀ of 22.4 µM, which served as a starting point for optimization. | nih.gov |

De Novo Design Methodologies

De novo design is a computational strategy for designing novel molecules from the ground up, often by assembling smaller chemical fragments within the constraints of a target's binding site. osti.gov The indazole ring is an ideal starting point for fragment-based de novo design due to its proven role as a hinge-binding scaffold, particularly in kinase inhibitors. pharmablock.comacs.org

This approach typically involves placing the indazole core into the ATP-binding site of a kinase to form hydrogen bonds with the hinge region backbone. nih.govacs.org From this anchor point, computational algorithms "grow" or "link" other fragments from various positions on the indazole ring (commonly C3, C5, or C6) to occupy adjacent pockets and form additional favorable interactions, thereby increasing potency and selectivity. mdpi.comresearchgate.net

A notable example is the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs). researchgate.nettandfonline.com Starting with an indazole fragment, a de novo design approach was used to model molecular extensions from the 3-position. researchgate.net This led to the design of a benzylamine-based extension predicted to form a new hydrogen bond, which, after synthesis and optimization, resulted in an inhibitor with nanomolar potency and moderate selectivity for FGFR2. researchgate.net In another study, a fragment-based virtual screening strategy led to the identification of an indazole derivative (9d ) as a hit compound against FGFR1 (IC₅₀ = 15.0 nM), which was subsequently optimized to yield a highly potent inhibitor (9u ) with an IC₅₀ of 3.3 nM. tandfonline.com Similarly, in silico fragment-based and knowledge-based design approaches have been used to develop novel indazole derivatives as selective inhibitors of Aurora kinases. nih.govresearchgate.net

The table below provides examples of indazole-based compounds developed using de novo design principles.

Table 2: Examples of De Novo Design Utilizing Indazole Scaffolds

Target Protein Design Strategy Starting Scaffold/Fragment Optimized Compound & Activity Reference(s)
FGFR1, FGFR2, FGFR3 Fragment-led de novo design 1H-indazole derivatives Identified compound 106 with IC₅₀ values of 2.0 µM (FGFR1), 0.8 µM (FGFR2), and 4.5 µM (FGFR3). mdpi.com
FGFR2 Structure-guided de novo design Indazole fragment 1 (IC₅₀ = 0.8 µM) Designed compound 2 (benzylamine extension), leading to an optimized inhibitor with nanomolar potency. researchgate.net
FGFR1 Fragment-based virtual screening & optimization Indazole scaffold Hit compound 9d (IC₅₀ = 15.0 nM) was optimized to compound 9u (IC₅₀ = 3.3 nM). tandfonline.com
Aurora Kinases In silico fragment-based & knowledge-based design Indazole scaffold Developed subtype-selective inhibitors: 17 (dual A/B), 21 (Aurora B selective), and 30 (Aurora A selective). nih.govresearchgate.net

| Kinases (general) | Structure-based de novo design from core fragments | Core fragments with no prior kinase activity | Validated approach by synthesizing six libraries around novel scaffolds, all showing kinase activity. | acs.org |


Mechanistic Biochemical and Cellular Studies of 5 Ethynyl 1h Indazol 3 Amine Derivatives in Vitro/preclinical

Target Identification and Validation at the Molecular Level

Enzyme Inhibition Assays (e.g., Kinases, Hydrolases, Dehydrogenases)

Derivatives of 5-Ethynyl-1H-indazol-3-amine have demonstrated significant inhibitory activity against a range of protein kinases, which are crucial enzymes in cellular signaling pathways.

One notable derivative, AKE-72, has been identified as a potent pan-BCR-ABL inhibitor, including activity against the imatinib-resistant T315I mutant. semanticscholar.orgtandfonline.com In enzymatic assays, AKE-72 displayed IC₅₀ values of less than 0.5 nM against wild-type BCR-ABL and 9 nM against the BCR-ABL T315I mutant. semanticscholar.orgtandfonline.com Further testing revealed its potent, single-digit nanomolar IC₅₀ values against other clinically relevant BCR-ABL mutants. semanticscholar.orgtandfonline.comtandfonline.com

A broader kinase panel screening of AKE-72 at a concentration of 50 nM showed significant inhibition (83.9-99.3%) of several oncogenic kinases, including c-Kit, FGFR1, FLT3, FYN, LCK, LYN, PDGFRb, RET, VEGFR2, and YES. semanticscholar.org Moderate inhibition (64.5-73%) was observed against c-Src and FMS kinases. semanticscholar.org

Another series of 3-ethynyl-1H-indazoles were evaluated for their inhibitory effects on the PI3K/AKT/mTOR pathway. nih.gov Several compounds in this series demonstrated low micromolar inhibition of PI3K, PDK1, and mTOR kinases. nih.gov Specifically, compound 10 from this series was a potent inhibitor of PI3Kα with an IC₅₀ of 361 nM. nih.gov

The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinases. nih.gov The ethynyl (B1212043) group at the 5-position can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to their inhibition.

Table 1: Kinase Inhibition Data for this compound Derivatives

DerivativeTarget KinaseIC₅₀ (nM)Percent InhibitionReference
AKE-72BCR-ABL (Wild-Type)< 0.5 semanticscholar.orgtandfonline.com
AKE-72BCR-ABL (T315I)9 semanticscholar.orgtandfonline.com
AKE-72BCR-ABL (E255K)8.98 semanticscholar.org
AKE-72BCR-ABL (F317I)3.12 semanticscholar.org
AKE-72BCR-ABL (H396P)< 1.0 semanticscholar.org
AKE-72BCR-ABL (Q252H)3.88 semanticscholar.org
AKE-72c-Kit83.9-99.3% semanticscholar.org
AKE-72FGFR183.9-99.3% semanticscholar.org
AKE-72FLT383.9-99.3% semanticscholar.org
AKE-72FYN83.9-99.3% semanticscholar.org
AKE-72LCK83.9-99.3% semanticscholar.org
AKE-72LYN83.9-99.3% semanticscholar.org
AKE-72PDGFRb83.9-99.3% semanticscholar.org
AKE-72RET83.9-99.3% semanticscholar.org
AKE-72VEGFR283.9-99.3% semanticscholar.org
AKE-72YES83.9-99.3% semanticscholar.org
AKE-72c-Src64.5-73% semanticscholar.org
AKE-72FMS64.5-73% semanticscholar.org
Compound 10PI3Kα361 nih.gov

Receptor Binding and Functional Assays

While the primary focus of research has been on enzyme inhibition, some derivatives have been investigated for their interaction with receptors. For example, certain indazole derivatives have been studied for their potential as serotonin (B10506) receptor antagonists. nih.gov The indazole scaffold is a key component in drugs like Granisetron, which targets the 5-HT₃ receptor. nih.govrsc.org

Protein-Ligand Interaction Studies (e.g., SPR, ITC)

Molecular docking studies have been instrumental in understanding the binding modes of these derivatives. For AKE-72, docking into the catalytic domains of both wild-type and T315I mutant BCR-ABL revealed key interactions. semanticscholar.org The indazole ring binds within the ATP binding site, with the indazole NH and 3-NH₂ groups forming critical hydrogen bonds with Glu316 and Met318, respectively. semanticscholar.org This binding is further stabilized by π-π stacking with Phe317 and hydrophobic interactions with surrounding residues. semanticscholar.org The reversal of the central amide bond in AKE-72 compared to other derivatives leads to a tighter binding with wild-type ABL. semanticscholar.org

Computational modeling of another series of 3-ethynyl-1H-indazoles suggested a novel binding mode for PI3Kα inhibition. nih.gov The 3-ethynylindazole scaffold acts as an ATP mimetic. nih.gov

Elucidation of Modulated Biochemical Pathways

The primary biochemical pathway modulated by these derivatives is the PI3K/AKT/mTOR signaling cascade, a critical regulator of cell growth, proliferation, and survival. nih.gov By inhibiting key kinases in this pathway like PI3K, PDK1, and mTOR, these compounds effectively disrupt downstream signaling. nih.gov For instance, compounds 6 , 10 , and 13 from a synthesized series were found to inhibit the phosphorylation of both AKT and PRAS40, a downstream effector of AKT. nih.gov

Another significant pathway targeted is the BCR-ABL fusion protein pathway, which is central to the pathogenesis of chronic myeloid leukemia (CML). semanticscholar.orgtandfonline.comtandfonline.com The potent inhibition of BCR-ABL kinase activity by derivatives like AKE-72 directly suppresses the aberrant signaling that drives leukemic cell proliferation. semanticscholar.orgtandfonline.com

Furthermore, mechanistic studies of compound 6o , a 3,5-disubstituted indazole derivative, suggest that it induces apoptosis and affects the cell cycle by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway. nih.govresearchgate.net

Cell-Based Biological Evaluation (Excluding Human Clinical Data)

Anti-proliferative Activity in Defined Cell Lines

Derivatives of this compound have demonstrated significant anti-proliferative activity across a variety of human cancer cell lines.

AKE-72 showed remarkable anti-leukemic activity, particularly against the K-562 chronic myeloid leukemia cell line, with a GI₅₀ value of less than 10 nM and a total growth inhibition (TGI) value of 154 nM. semanticscholar.orgtandfonline.com It also potently suppressed the proliferation of Ba/F3 cells expressing wild-type BCR-ABL (GI₅₀ = 9.6 nM) and the T315I mutant (GI₅₀ = 290 nM). semanticscholar.orgtandfonline.com

A series of 3,5-disubstituted indazole derivatives were evaluated against a panel of cancer cell lines including K-562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and HepG-2 (hepatoma). nih.gov Many of these compounds showed potent activity, with some exhibiting IC₅₀ values superior to the positive control, 5-fluorouracil, especially against HepG-2 cells. nih.gov Compound 6o from this series displayed a promising IC₅₀ of 5.15 µM against the K-562 cell line. nih.govresearchgate.net

Another study on indazol-pyrimidine derivatives reported significant cytotoxic activity. researchgate.net Compounds 4f and 4i showed strong inhibitory activity against the MCF-7 breast cancer cell line with IC₅₀ values of 1.629 µM and 1.841 µM, respectively. researchgate.net These compounds also demonstrated potent activity against A549 and Caco-2 cell lines. researchgate.net

The 3-ethynyl-1H-indazole derivatives targeting the PI3K pathway also exhibited anti-proliferative effects. nih.gov The most promising compounds (6, 9, 10, and 13 ) were tested against prostatic (PC3), breast (MDA-MB-231 and MCF7), and cervical (HeLa) cancer cell lines, showing activity in the low micromolar range. nih.gov

Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines

DerivativeCell LineCancer TypeGI₅₀ / IC₅₀ (µM)Reference
AKE-72K-562Chronic Myeloid Leukemia< 0.01 semanticscholar.orgtandfonline.com
AKE-72Ba/F3 (BCR-ABL WT)Pro-B Lymphocyte0.0096 semanticscholar.orgtandfonline.com
AKE-72Ba/F3 (BCR-ABL T315I)Pro-B Lymphocyte0.290 semanticscholar.orgtandfonline.com
Compound 4aHL-60Acute Promyelocytic Leukemia0.278 semanticscholar.orgtandfonline.com
Compound 4aMOLT-4Acute Lymphoblastic Leukemia0.494 semanticscholar.orgtandfonline.com
Compound 6oK-562Chronic Myeloid Leukemia5.15 nih.govresearchgate.net
Compound 5jHepG-2HepatomaSuperior to 5-Fu nih.gov
Compound 4fMCF-7Breast Cancer1.629 researchgate.net
Compound 4iMCF-7Breast Cancer1.841 researchgate.net
Compound 4aA549Lung CancerStronger than reference researchgate.net
Compound 4iA549Lung CancerStronger than reference researchgate.net
Compound 10PC3Prostate CancerLow micromolar nih.gov
Compound 10MDA-MB-231Breast CancerLow micromolar nih.gov
Compound 10MCF7Breast CancerLow micromolar nih.gov
Compound 10HeLaCervical CancerLow micromolar nih.gov

Modulation of Cellular Signaling Pathways

Derivatives of the this compound scaffold have been investigated for their ability to modulate key cellular signaling pathways implicated in cancer cell proliferation and survival. These compounds often function as ATP-competitive kinase inhibitors, targeting critical nodes within these cascades.

A notable target for this class of compounds is the PI3K/AKT/mTOR pathway, a central regulator of cell growth, metabolism, and survival. nih.gov A series of 3-ethynyl-1H-indazoles were synthesized and found to inhibit critical components of this pathway. nih.gov For instance, one derivative, compound 10, demonstrated potent, multi-targeted inhibition of PI3K, PDK1, and mTOR kinases. nih.govoncotarget.com This inhibition disrupts the downstream signaling required for cell growth and proliferation. nih.gov

Other derivatives have been shown to interfere with pathways that regulate apoptosis and cell cycle progression. One study identified a 1H-indazole-3-amine derivative, compound 6o, that is believed to exert its antitumor effects by modulating the p53/MDM2 pathway and inhibiting members of the Bcl-2 protein family. nih.govnih.gov The p53 pathway is a crucial tumor suppressor mechanism, and its activation can lead to cell cycle arrest or apoptosis.

Furthermore, specific derivatives have been engineered to target fusion proteins that drive certain cancers. Compound AKE-72, a diarylamide 3-aminoindazole, was developed as a potent inhibitor of the BCR-ABL kinase, including the challenging T315I mutant which confers resistance to some standard therapies. semanticscholar.org Inhibition of the BCR-ABL oncoprotein is a clinically validated strategy for treating chronic myeloid leukemia (CML). semanticscholar.org

In the context of cell migration and invasion, key processes in metastasis, indazole derivatives have also shown activity. Compound W24, a 3-amino-1H-indazole derivative, was found to inhibit the migration and invasion of HGC-27 gastric cancer cells by downregulating proteins associated with the epithelial-mesenchymal transition (EMT) pathway. researchgate.net

CompoundTargeted Signaling PathwayCell Line/SystemObserved EffectSource
Compound 10 (3-ethynyl-1H-indazole)PI3K/AKT/mTORCell-free kinase assaysInhibition of PI3Kα, PDK1, and mTOR nih.govoncotarget.com
Compound 6o (1H-indazole-3-amine derivative)p53/MDM2, Bcl-2 FamilyK562Inhibition of Bcl-2 family, potential modulation of p53/MDM2 nih.govnih.govresearchgate.net
AKE-72 (3-aminoindazole derivative)BCR-ABLEnzymatic and cellular assaysPotent inhibition of BCR-ABL WT and T315I mutant semanticscholar.org
Compound W24 (3-amino-1H-indazole derivative)Epithelial-Mesenchymal Transition (EMT)HGC-27Decreased expression of EMT-related proteins researchgate.net

Effects on Cellular Processes (e.g., Apoptosis, Cell Cycle, Migration)

The modulation of signaling pathways by this compound derivatives translates into significant effects on fundamental cellular processes, including apoptosis, cell cycle progression, and cell migration.

Apoptosis Several derivatives have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells.

Compound 6o was shown to induce apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner. nih.gov After 48 hours of treatment, the total apoptosis rates were 9.64%, 16.59%, and 37.72% at concentrations of 10, 12, and 14 µM, respectively. nih.gov Mechanistically, this was associated with the regulation of apoptosis-related proteins Bax and Bcl-2. researchgate.net

Indazol-pyrimidine derivatives 4f and 4i were found to trigger apoptosis in MCF-7 breast cancer cells through the activation of effector caspases-3/7. researchgate.net

Compound K22 , an N-(1H-indazol-6-yl)benzenesulfonamide derivative, also induced apoptosis in MCF-7 cells in a concentration-dependent fashion, with apoptotic rates reaching 15.3% and 56.5% at concentrations of 1.0 and 5.0 µM, respectively. nih.gov

Compound W24 was also confirmed to induce apoptosis in HGC-27 cells, which was linked to changes in mitochondrial membrane potential. researchgate.net

CompoundCell LineConcentrationApoptosis Rate (%)Source
Compound 6oK56210 µM9.64 nih.gov
12 µM16.59
14 µM37.72
Compound K22MCF-71.0 µM15.3 nih.gov
5.0 µM56.5
Compounds 4f & 4iMCF-7Not SpecifiedActivation of Caspase-3/7 researchgate.net

Cell Cycle Inhibition of cell cycle progression is another key anti-proliferative mechanism of these compounds.

Compound 6o was observed to cause an arrest of K562 cells in the G2/M phase of the cell cycle. researchgate.net

Similarly, compound W24 induced a G2/M cell cycle arrest in HGC-27 cells, an effect associated with the regulation of Cyclin B1. researchgate.net

Compound K22 also demonstrated the ability to arrest MCF-7 cells at the G2/M checkpoint, which is consistent with its mechanism as a PLK4 inhibitor that regulates centrosome replication. nih.gov

CompoundCell LineEffectSource
Compound 6oK562G2/M Phase Arrest researchgate.net
Compound W24HGC-27G2/M Phase Arrest researchgate.net
Compound K22MCF-7G2/M Phase Arrest nih.gov

Migration The metastatic spread of cancer is highly dependent on cell migration. Research has shown that compound W24 effectively inhibited the migration and invasion of HGC-27 gastric cancer cells. researchgate.net This was achieved by reducing the expression of proteins related to the EMT pathway, such as Snail and Slug, which are critical for inducing a migratory phenotype in cancer cells. researchgate.net

Profiling for Selectivity Against Multiple Biological Targets

A crucial aspect of drug development is ensuring that a compound preferentially interacts with its intended target to maximize efficacy and minimize off-target effects. Derivatives of this compound have been profiled for their selectivity against various kinases and cell lines.

The indazole scaffold is known to have inhibitory activity against a wide range of protein kinases, including GSK-3, ROCK, and JAK2, making selectivity profiling essential. google.com

Compound 10 , a 3-ethynyl-1H-indazole, was identified as a PI3Kα isoform-specific compound. oncotarget.com It displayed an IC₅₀ of 0.36 µM for PI3Kα, showing approximately 100-fold greater selectivity for this isoform over PI3Kβ (IC₅₀ = 40 µM). oncotarget.com A broader screening of compound 10 against a panel of 314 different protein kinases revealed a favorable selectivity profile, with less than 10% of the kinases showing 50% or greater inhibition when tested at a high concentration of 10 µM. nih.gov

Compound 6o was evaluated for its anti-proliferative activity across several human cancer cell lines, exhibiting the most potent effect against the K562 cell line with an IC₅₀ value of 5.15 µM. nih.govresearchgate.net Importantly, it showed significantly lower cytotoxicity against normal human embryonic kidney (HEK-293) cells (IC₅₀ = 33.2 µM), resulting in a selectivity index (SI) of 6.45. nih.govresearchgate.net This indicates a preferential effect on cancer cells over non-cancerous cells. nih.govresearchgate.net

AKE-72 (compound 5) demonstrated remarkable selectivity for cancer cells dependent on the BCR-ABL oncoprotein. semanticscholar.org It strongly inhibited the growth of BCR-ABL-positive K562 cells with a GI₅₀ of 5.9 nM. semanticscholar.org In contrast, it had a minimal impact on the BCR-ABL-negative U937 leukemia cell line (GI₅₀ = 1900 nM) and on normal murine macrophage cells (GI₅₀ > 4000 nM), highlighting its high degree of selectivity for its intended target pathway. semanticscholar.org

CompoundTarget/Cell LineIC₅₀/GI₅₀ (µM)Selectivity HighlightSource
Compound 10PI3Kα0.36~100-fold selective for PI3Kα over PI3Kβ oncotarget.com
PI3Kβ40
PI3Kδ10.7
PI3Kγ39
mTOR3.87
Compound 6oK562 (CML)5.156.45-fold selective for K562 cells over normal HEK-293 cells nih.govresearchgate.net
A549 (Lung)>50
PC-3 (Prostate)16.52
Hep-G2 (Hepatoma)14.80
HEK-293 (Normal)33.20
AKE-72 (Compound 5)K562 (BCR-ABL+)0.0059>300-fold selective for BCR-ABL+ cells over BCR-ABL- cells semanticscholar.org
U937 (BCR-ABL-)1.9
Normal Macrophages>4.0
Compound K22PLK4 (enzyme)0.0001Potent PLK4 inhibitor nih.gov

Advanced Research Directions and Future Perspectives for 5 Ethynyl 1h Indazol 3 Amine As a Chemical Probe

Development of Indazole Derivatives as Tools for Chemical Biology

The development of chemical probes is essential for dissecting complex biological processes. Indazole derivatives are increasingly being optimized for this purpose. A key strategy involves modifying the core indazole structure to enhance properties like metabolic stability and cell permeability, which are crucial for effective probes.

For instance, in the development of chemical probes for the enzyme PIKfyve (phosphatidylinositol-3-phosphate 5-kinase), researchers have prepared series of indazole analogues. acs.orgchemrxiv.org This was a strategic move to mitigate the metabolic liabilities observed at the 2- and 3-positions of an original indole-based scaffold. acs.orgchemrxiv.org While this particular modification did not lead to a significant improvement in metabolic stability in that case, it highlights a rational design approach where the indazole core is used to fine-tune the physicochemical properties of a lead compound. acs.orgchemrxiv.org The ultimate goal of such efforts is to create highly potent, selective, and stable molecules that can be used to study the in vivo consequences of inhibiting a specific biological target. acs.org The 1H-indazole-3-amine structure, in particular, is recognized as an effective fragment for binding to the hinge region of kinases, making it a valuable starting point for designing selective kinase inhibitor probes. nih.gov

Integration of Artificial Intelligence and Machine Learning in Indazole-Based Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the analysis of vast chemical and biological datasets. mdpi.commednexus.org These computational technologies are being applied to predict the efficacy and toxicity of new compounds, optimize clinical trial designs, and identify novel therapeutic targets. mdpi.com

In the context of indazole-based research, computational methods are already playing a significant role. Molecular docking analyses and pharmacokinetic (ADMET) predictions are routinely used to evaluate newly designed indazole scaffolds. biotech-asia.org In one study, these in silico tools were used to screen novel indazole derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. biotech-asia.org The results identified several compounds with promising binding affinities and favorable interaction profiles with the target enzyme. biotech-asia.org

Furthermore, specialized research groups are now combining computational strategies, including AI, with synthetic chemistry to accelerate the development of new drugs. csic.es This integrated approach is being applied to various scaffolds, including a family of 5-substituted indazole derivatives, to identify and optimize new therapeutic agents. csic.es The use of AI can range from de novo design of molecules with desired properties to predicting reaction outcomes, thereby streamlining the entire discovery pipeline. nptel.ac.inacs.org

Exploration of Indazole Scaffolds in Covalent Ligand Design and Degradation Strategies (e.g., PROTACs)

The unique structure of 5-ethynyl-1H-indazol-3-amine makes it particularly suitable for two advanced therapeutic strategies: covalent inhibition and targeted protein degradation.

Covalent Ligand Design: Covalent inhibitors form a stable, permanent bond with their target protein, often leading to enhanced potency and prolonged duration of action. The design of these molecules requires a "warhead"—an electrophilic group that can react with a nucleophilic amino acid residue (like cysteine) on the target protein. nih.govacs.org The ethynyl (B1212043) group on the this compound scaffold can function as such a warhead.

Fragment-based screening has identified indazole-containing molecules as effective covalent inhibitors. For example, an indazole fragment coupled to a cyanoacrylamide warhead was identified as a potent and highly efficient reversible covalent inhibitor of RSK/MSK family kinases. nih.gov X-ray crystallography confirmed that the indazole core binds to the kinase hinge region while the warhead forms a covalent bond with a nearby cysteine residue. nih.gov Similarly, an indazole derivative has been developed as a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). pharmablock.com

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. frontiersin.org They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. frontiersin.org This tripartite complex brings the target protein into proximity with the cell's degradation machinery (the ubiquitin-proteasome system).

Recent research has identified the indazole scaffold as a highly promising E3 ligase binder. Specifically, an indazole fragment was discovered to bind to Cereblon (CRBN), one of the most successfully utilized E3 ligases in PROTAC development, with an affinity comparable to the established binder pomalidomide. biorxiv.org Crucially, this indazole scaffold possesses highly favorable drug-like properties, including lower molecular weight and lipophilicity, which are significant advantages in the design of PROTACs that often suffer from poor physicochemical characteristics. biorxiv.org This discovery positions indazole derivatives, including functionalized variants of this compound, as superior warheads for creating next-generation PROTACs. biorxiv.org

Table 1: Binding Affinity of Indazole-Based CRBN Binders for PROTAC Development
Compound IDEC50 (µM)Molecular Weight (MW)clogP
Pomalidomide (Control)0.20273.250.81
Z4994098932 (Indazole Scaffold)0.24241.222.10
Z5112109183 (Indazole Derivative)0.07349.333.59

Data sourced from bioRxiv preprint. biorxiv.org EC50 represents the concentration for 50% maximal binding effect. clogP is a measure of lipophilicity.

Translational Research Prospects in Preclinical Models (Beyond the Scope of Clinical Human Trials)

Translational research aims to bridge the gap between basic scientific discoveries and their application in medicine. Preclinical studies using cell lines and animal models are a critical step in this process. Derivatives of the 1H-indazol-3-amine scaffold have demonstrated significant promise in such studies, particularly in the context of oncology.

One study detailed the design and synthesis of a series of 1H-indazole-3-amine derivatives, leading to the identification of compound 6o . This compound exhibited potent and selective inhibitory activity against the K562 chronic myeloid leukemia (CML) cell line, with an IC₅₀ value of 5.15 µM. nih.gov Importantly, it showed significantly lower toxicity towards normal human embryonic kidney cells (HEK-293), indicating a favorable selectivity profile. nih.gov Further investigation revealed that compound 6o induces apoptosis and affects the cell cycle in a dose-dependent manner. nih.gov

Table 2: In Vitro Anticancer Activity (IC₅₀, µM) of Indazole Derivative 6o
Cell LineCompound 6o5-Fluorouracil (Control)
K562 (Leukemia)5.158.62
A549 (Lung)>5020.3
PC-3 (Prostate)14.815.7
Hep-G2 (Hepatoma)15.825.1
HEK-293 (Normal)33.2>50

Data sourced from a 2023 study in Molecules. nih.gov IC₅₀ is the concentration that causes 50% inhibition of cancer cell growth.

In another line of research, a diarylamide 3-aminoindazole derivative, AKE-72 , which features an ethynyl group at the 4-position, was developed as a potent pan-inhibitor of the Bcr-Abl kinase. semanticscholar.org This target is central to CML, and the T315I mutation confers resistance to many first-line inhibitors. AKE-72 demonstrated remarkable potency against both wild-type Bcr-Abl (<0.5 nM) and the highly resistant T315I mutant (9 nM). semanticscholar.org It strongly inhibited the proliferation of Ba/F3 cells expressing these Bcr-Abl variants and showed potent anti-leukemic activity against the K-562 cell line (GI₅₀ < 10 nM). semanticscholar.org These findings underscore the potential of ethynyl-substituted 3-aminoindazoles as candidates for treating resistant cancers. semanticscholar.org

Q & A

Q. What are the optimal synthetic routes for preparing 5-Ethynyl-1H-indazol-3-amine with high purity?

Methodological Answer: The synthesis of this compound can be optimized using methodologies adapted from structurally similar indazol-3-amine derivatives. For example:

  • Reaction Design : Start with a halogenated indazole precursor (e.g., 5-bromo-1H-indazol-3-amine ) and employ Sonogashira coupling to introduce the ethynyl group. Palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide are commonly used in such cross-coupling reactions.
  • Purification : Recrystallization from a DMF/acetic acid mixture (as described for related compounds ) ensures high purity. Monitor purity via HPLC (≥98% threshold) using a C18 column and acetonitrile/water mobile phase.
  • Validation : Confirm structure via 1H^1H-NMR (e.g., ethynyl proton resonance at δ ~2.5–3.0 ppm) and LC-MS (expected [M+H]+^+ peak at m/z 172.1).

Q. How can the structural conformation of this compound be validated experimentally?

Methodological Answer: X-ray crystallography is the gold standard for structural validation:

  • Crystallization : Grow single crystals via slow evaporation in ethanol/dichloromethane.
  • Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply the SHELXL program for structure solution and refinement. Compare bond lengths and angles with analogous compounds (e.g., 3-phenyl-1H-indazol-5-amine ). Expect a planar indazole core with ethynyl substitution at C4.

Q. What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

  • HPLC : Use a gradient of 0.1% formic acid in water/acetonitrile (70:30 to 30:70 over 20 min) to detect impurities (<2%).
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition temperature >200°C indicates suitability for high-temperature reactions).
  • UV-Vis Spectroscopy : Monitor absorbance peaks (e.g., λmax ~280 nm for indazole derivatives ) to confirm electronic consistency.

Advanced Research Questions

Q. How do electronic effects of the ethynyl substituent influence the compound’s reactivity in catalytic systems?

Methodological Answer: The ethynyl group’s electron-withdrawing nature alters electronic density:

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron distribution. Compare with bromo or phenyl analogs .
  • Experimental Probes : Use Hammett substituent constants (σm_m for ethynyl ≈ 0.21) to predict reactivity in nucleophilic aromatic substitution or metal-catalyzed reactions.
  • Case Study : In Suzuki-Miyaura coupling, the ethynyl group may enhance oxidative addition to Pd(0) due to increased electrophilicity at C3.

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

Methodological Answer: Contradictions in unit cell parameters or space groups often arise from polymorphism or twinning:

  • Data Validation : Re-process raw data with SHELXD to detect twinning (e.g., using the Hooft parameter).
  • Comparative Analysis : Cross-reference with databases (e.g., Cambridge Structural Database) for similar structures (e.g., 5-phenyl-1H-indazol-3-amine ).
  • High-Resolution Synchrotron Data : Collect data at a synchrotron facility to resolve ambiguities in electron density maps.

Q. What strategies enable the study of structure-activity relationships (SAR) for this compound in biological systems?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with substituents at C5 (e.g., ethynyl vs. bromo or phenyl ) to test SAR.
  • Biological Assays : Use kinase inhibition assays (e.g., JAK2 or EGFR) to quantify IC50_{50} values. Correlate activity with electronic (Hammett σ) or steric (Taft Es_s) parameters.
  • Molecular Docking : Perform docking studies (e.g., AutoDock Vina) with protein targets (e.g., PDB ID: 5B1 ) to predict binding modes.

Q. How can computational methods predict the spectroscopic properties of this compound?

Methodological Answer:

  • NMR Prediction : Use software like ACD/Labs or Gaussian to simulate 1H^1H- and 13C^{13}C-NMR spectra. Compare with experimental data for validation.
  • UV-Vis Simulations : Employ TD-DFT to calculate electronic transitions. Expect π→π* transitions in the indazole core and ethynyl group.
  • IR Spectroscopy : Predict vibrational modes (e.g., ethynyl C≡C stretch at ~2100 cm1^{-1}) using B3LYP/6-311++G(d,p).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.